
Triethyl(1-phenylethenyl)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl(1-phenylethenyl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a phenylethenyl group and three ethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Triethyl(1-phenylethenyl)germane typically involves the reaction of triethylgermanium chloride with phenylethylene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include palladium or platinum-based catalysts, which facilitate the addition of the phenylethenyl group to the germanium center.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反应分析
Types of Reactions: Triethyl(1-phenylethenyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学研究应用
Triethyl(1-phenylethenyl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research has explored its potential biological activities, including antitumor and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as semiconductors and optoelectronic devices.
作用机制
The mechanism of action of Triethyl(1-phenylethenyl)germane involves its interaction with specific molecular targets and pathways. The phenylethenyl group allows the compound to participate in various chemical reactions, while the germanium center can form stable complexes with other molecules. These interactions can modulate biological pathways and contribute to the compound’s observed effects.
相似化合物的比较
- Triethyl(phenyl)germane
- Triethyl(1-phenylethyl)germane
- Triethyl(1-phenylpropyl)germane
Comparison: Triethyl(1-phenylethenyl)germane is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties compared to other similar compounds For example, Triethyl(phenyl)germane lacks the double bond present in this compound, resulting in different reactivity and applications
属性
CAS 编号 |
63139-22-0 |
|---|---|
分子式 |
C14H22Ge |
分子量 |
262.95 g/mol |
IUPAC 名称 |
triethyl(1-phenylethenyl)germane |
InChI |
InChI=1S/C14H22Ge/c1-5-15(6-2,7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3 |
InChI 键 |
GKSPEYDFXITNGN-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge](CC)(CC)C(=C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


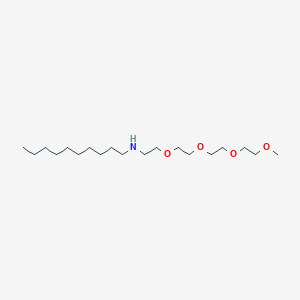
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)

![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)
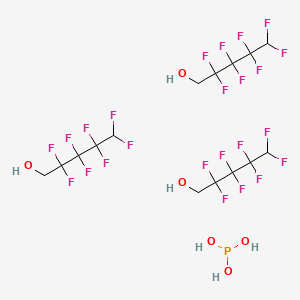

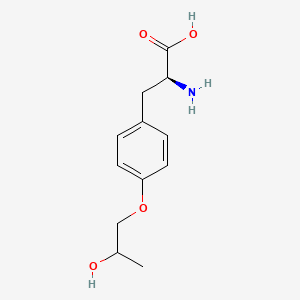
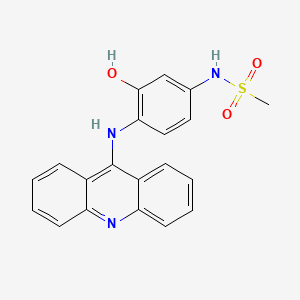

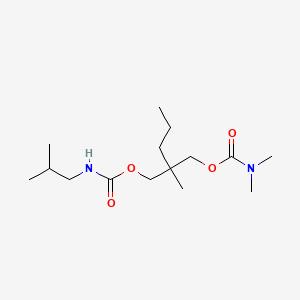
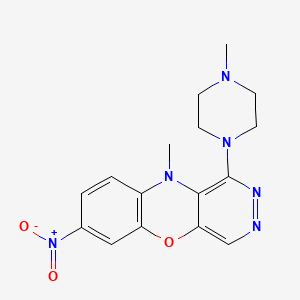
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)
![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)

